![molecular formula C26H24N2O4S2 B2442121 [3-Amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone CAS No. 866865-87-4](/img/structure/B2442121.png)
[3-Amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone
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Description
[3-Amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone is a useful research compound. Its molecular formula is C26H24N2O4S2 and its molecular weight is 492.61. The purity is usually 95%.
BenchChem offers high-quality [3-Amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-Amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The [Ag (3ADMT) (NO₃)]ₙ complex, synthesized by self-assembly of 3ADMT and AgNO₃, demonstrates potent cytotoxicity against lung (IC₅₀ = 2.96 ± 0.31 μg/mL) and breast (IC₅₀ = 1.97 ± 0.18 μg/mL) carcinoma cells. Its efficacy surpasses that of 3ADMT, AgNO₃, and cisplatin, making it a promising candidate for cancer therapy .
- The same [Ag (3ADMT) (NO₃)]ₙ complex exhibits broad-spectrum antimicrobial action. It shows high antibacterial potency against P. vulgaris (MIC = 6.1 µg/mL) and B. subtilis (MIC = 17.2 µg/mL), comparable to the commonly used drug Gentamycin (MIC = 4.8 µg/mL) .
- The single crystal X-ray diffraction (SC-XRD) analysis reveals the complex’s molecular structure, where Ag is tetra-coordinated by nitrogen atoms from 3ADMT and oxygen atoms from nitrate anions. Strong argentophilic interactions contribute to its unique one-dimensional polymeric chain formation .
- While not directly related to 3ADMT, another study involving 3-amino-4,4-dimethyl lithocholic acid derivatives highlights their role as novel, selective, and cellularly active allosteric SHP1 activators. These compounds could have implications in cancer therapy .
- 3ADMT is a triazine derivative. Triazines find applications in materials science, agrochemicals, and pharmaceuticals. Understanding its synthesis and reactivity contributes to the broader field of organic chemistry .
Anticancer Activity
Antimicrobial Properties
Bioinorganic Chemistry
Allosteric SHP1 Activation
Triazine Synthesis
properties
IUPAC Name |
[3-amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-8-7-9-17(2)22(16)28-26-25(34(30,31)20-14-12-19(32-3)13-15-20)21(27)24(33-26)23(29)18-10-5-4-6-11-18/h4-15,28H,27H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSZOIASTFMVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
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